1-(3,4-Dimethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-13-5-7-17-16(9-13)21(25,11-14(2)23)20(24)22(17)12-15-6-8-18(26-3)19(10-15)27-4/h5-10,25H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWRSPWRWCLJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one typically involves multiple steps. One common method includes the use of starting materials such as p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. These reagents undergo a sequence of reactions, including Povarov cycloaddition and N-furoylation processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, modulating signaling pathways, or interacting with cellular components to exert its effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of methoxybenzyl, hydroxyl, and oxopropyl groups. Key comparisons can be drawn with other indolin-2-one derivatives and bis-indole compounds (e.g., the bis-indole derivative described in Pharmacopeial Forum (2017) ):
*Molecular weights are calculated or derived from structural data.
- Methoxybenzyl vs. Dimethylaminoethyl Groups: The 3,4-dimethoxybenzyl substituent in the target compound enhances lipophilicity compared to the dimethylaminoethyl groups in the bis-indole analog. This difference may influence membrane permeability and tissue distribution .
- Hydroxyl and Oxopropyl vs. Oxazolidinone: The hydroxyl group in the target compound could facilitate hydrogen bonding with biological targets, whereas the oxazolidinone moiety in the bis-indole analog may confer rigidity and metabolic stability.
Pharmacological and Physicochemical Comparisons
- Solubility: The target compound’s hydroxyl and methoxy groups likely improve aqueous solubility relative to the bis-indole analog, which contains bulky, hydrophobic bis-indole and oxazolidinone groups.
- Synthetic Accessibility: The bis-indole analog’s complex synthesis (e.g., dimerization and multiple functionalizations) contrasts with the target compound’s simpler mono-indolin-2-one scaffold, which may streamline large-scale production.
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the indolinone class, which is known for various pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 1-(3,4-Dimethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is C19H23N O4. Its structure includes a dimethoxybenzyl group and an indolinone core, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N O4 |
| Molecular Weight | 325.39 g/mol |
| IUPAC Name | 1-(3,4-Dimethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with specific receptors, modulating signaling pathways that influence cellular functions.
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer properties of 1-(3,4-Dimethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one. For instance:
-
Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., breast cancer and lung cancer) demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.
Cell Line IC50 (µM) MCF-7 (Breast) 15 A549 (Lung) 20 - Mechanistic Studies : Apoptosis assays indicated that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound:
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Cytokine Inhibition : In models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Treatment Group TNF-alpha (pg/mL) IL-6 (pg/mL) Control 150 200 Compound Treatment 80 100
Neuroprotective Effects
Preliminary studies suggest neuroprotective properties:
-
Oxidative Stress Models : In neuronal cell cultures exposed to oxidative stress, treatment with this compound improved cell survival rates and reduced markers of oxidative damage.
Treatment Survival Rate (%) Control 30 Compound Treatment 70
Case Studies
A notable case study involved the application of this compound in a murine model of induced inflammation. The results showed significant reductions in edema and pain response compared to control groups, suggesting its potential use in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3,4-dimethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one, and what factors influence yield optimization?
- Methodology : The compound’s synthesis can be adapted from protocols for structurally related indolin-2-one derivatives. For example, coupling 3,4-dimethoxybenzyl bromides with indolin-2-one precursors via nucleophilic substitution under reflux conditions in aprotic solvents (e.g., DMF or acetonitrile) is a common approach . Yield optimization requires careful control of stoichiometry, reaction temperature (typically 80–100°C), and purification via column chromatography or recrystallization from acetic acid/DMF mixtures .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodology :
- 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm) for the dimethoxybenzyl group and indole core, and a singlet for the hydroxy group (δ ~5.2 ppm) .
- X-ray crystallography : Used to resolve stereochemistry at the 3-hydroxy and 2-oxopropyl moieties, as demonstrated for similar indolin-2-one solvates .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z ~425) .
Q. What preliminary biological activities have been reported for this compound or its analogs?
- Findings : Limited direct data exists, but structural analogs (e.g., 3-hydroxyindolin-2-ones) show potential as metabolites in gut microbiome studies and share similarities with indole alkaloids, which exhibit antimicrobial or anti-inflammatory properties . Derivatives with 3,4-dimethoxybenzyl groups have demonstrated activity in cancer cell line assays (e.g., inhibition of proliferation via kinase modulation) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts or crystal packing discrepancies) be resolved for this compound?
- Methodology :
- Dynamic NMR : Assesses conformational flexibility in solution, particularly for the 2-oxopropyl side chain .
- DFT calculations : Compare experimental 13C NMR shifts with computational models to validate tautomeric forms or hydrogen bonding networks .
- Variable-temperature XRD : Resolves disorder in crystal structures caused by rotational isomers .
Q. What strategies optimize the compound’s solubility and stability for in vitro bioactivity assays?
- Approach :
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while minimizing cytotoxicity .
- Prodrug modification : Introduce ester groups at the 3-hydroxy position to improve membrane permeability, followed by enzymatic cleavage in biological systems .
- Lyophilization : Stabilize the compound as a lyophilized powder stored under inert gas to prevent oxidation of the 2-oxopropyl group .
Q. How do substituent variations (e.g., methoxy vs. nitro groups) on the benzyl ring affect biological activity?
- Experimental Design :
- SAR studies : Synthesize analogs with substituents at the 3,4-position (e.g., -OCH3 → -NO2, -F) and test against cancer cell lines (e.g., MCF-7, HeLa) .
- Docking simulations : Compare binding affinities to targets like tubulin or topoisomerases using AutoDock Vina .
- Metabolic profiling : Assess stability in liver microsomes to identify modifications that resist demethylation .
Research Gaps and Future Directions
- Mechanistic studies : Elucidate the role of the 3-hydroxy group in hydrogen bonding with biological targets (e.g., kinases) using mutagenesis or isotopic labeling .
- In vivo models : Evaluate pharmacokinetics in rodent models, focusing on bioavailability and metabolite identification .
- Multi-target profiling : Screen against epigenetic regulators (e.g., HDACs, bromodomains) given the compound’s structural complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
